![molecular formula C10H12BrN3 B13855193 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of a bromine atom at the 6th position of the benzimidazole ring and the N,N-dimethylmethanamine group makes this compound unique and potentially useful for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid. For example, the reaction of ortho-phenylenediamine with formic acid or formamide under acidic conditions can yield benzimidazole.
Bromination: The benzimidazole core is then brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Introduction of the N,N-Dimethylmethanamine Group: The final step involves the introduction of the N,N-dimethylmethanamine group. This can be achieved by reacting the brominated benzimidazole with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways. Its unique structure allows it to interact with specific molecular targets in cells.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.
Agriculture: Benzimidazole derivatives are used as fungicides and pesticides. The compound can be explored for its potential use in agricultural applications.
Mécanisme D'action
The mechanism of action of 1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division. This makes them potential anticancer agents. The presence of the bromine atom and the N,N-dimethylmethanamine group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(6-chloro-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine: The chlorine atom in place of the bromine atom may result in different chemical reactivity and biological activity.
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-diethylmethanamine: The presence of ethyl groups instead of methyl groups may affect the compound’s solubility and interaction with molecular targets.
2-(6-bromo-1H-benzimidazol-2-yl)ethanamine: The absence of the N,N-dimethyl group may result in different chemical and biological properties.
The uniqueness of 1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12BrN3 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12BrN3/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
YZPLWUPVLQBQQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC2=C(N1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
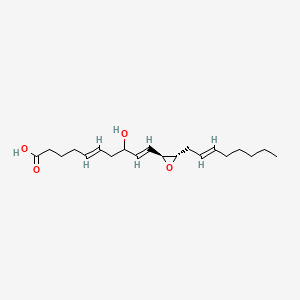
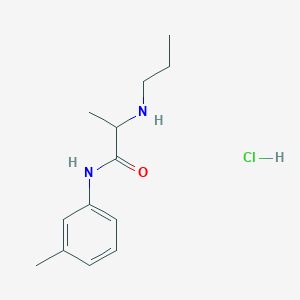
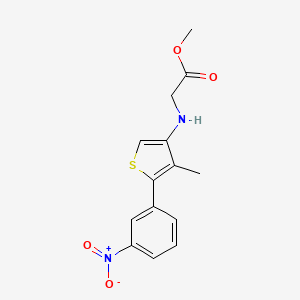
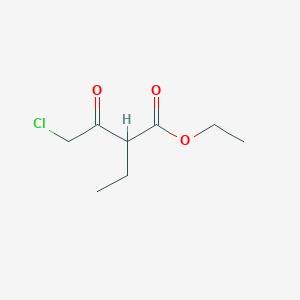
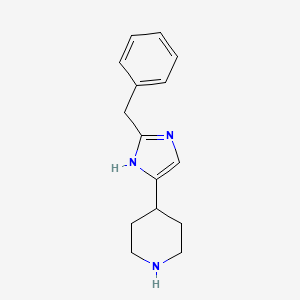
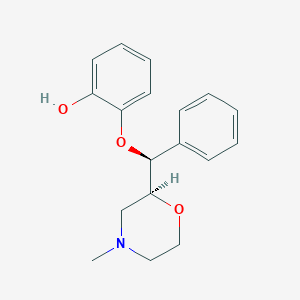
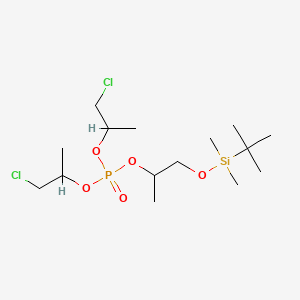
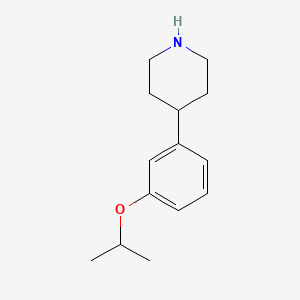
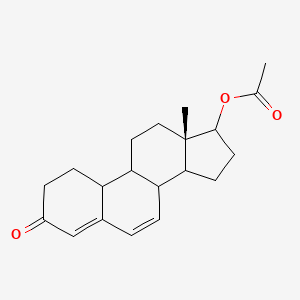
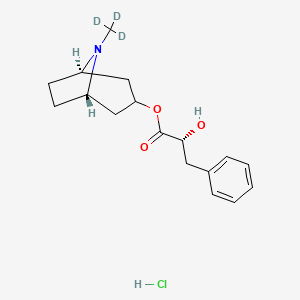
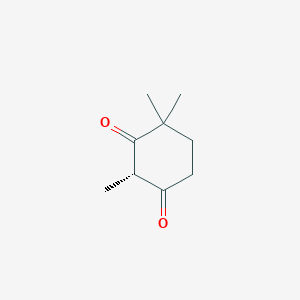

![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
